molecular formula C12H14BrN B3079271 1-(4-bromobutyl)-1H-Indole CAS No. 106392-60-3

1-(4-bromobutyl)-1H-Indole

Cat. No. B3079271
CAS RN: 106392-60-3
M. Wt: 252.15 g/mol
InChI Key: CVQHYKVGGLPYKF-UHFFFAOYSA-N
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Description

1-(4-bromobutyl)-1H-Indole, also known as 1-BB-Indole, is a synthetic compound derived from indole, a naturally occurring aromatic heterocyclic molecule. 1-BB-Indole is a versatile compound with a wide range of applications in scientific research, including drug development, drug delivery, and chemical synthesis.

Scientific Research Applications

Synthesis and Biological Activity

Indole derivatives, including bromoindole compounds, are synthesized for their significant biological activities. For instance, bromoindole alkaloids isolated from marine tunicates have been studied for their potential pharmacological properties, although no significant activity was found in some cases (Hahn et al., 2015). Similarly, novel indole derivatives have been synthesized, showcasing promising DNA-binding abilities and evaluated for antitumor and antitopoisomerase I activities, indicating the therapeutic potential of such compounds (Lafayette et al., 2017).

Chemical Modification and Functional Derivatives

Research on indole compounds often involves chemical modifications to obtain functional derivatives with enhanced therapeutic activities. For example, acyl derivatives of thiazolo[5,4-b]indole have been synthesized, aiming to create antihypoxic and actoprotective agents, demonstrating the scope for modifying indole compounds to target specific biological functions (Lopatik et al., 2019).

Catalysis and Synthetic Applications

Indole derivatives are also pivotal in catalysis and synthetic chemistry. For instance, the synthesis of indolo[2,1-a]isoquinolines through copper-catalyzed coupling and cyclization of 2-(2-bromoaryl)-1H-indoles with 1,3-diketones underlines the utility of bromoindole compounds in facilitating complex organic reactions (Lee et al., 2018).

Material Science and Other Applications

Beyond medicinal chemistry, indole derivatives find applications in material science and other fields. The expansion of substrate specificity of enzymes like cytochrome P450 through mutagenesis to oxidize bulky substituted indole compounds illustrates the role of indole derivatives in biochemical research and potential industrial applications (Wu et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. While there are studies on the mechanisms of action of related compounds , specific information on the mechanism of action of “1-(4-bromobutyl)-1H-Indole” is not available.

properties

IUPAC Name

1-(4-bromobutyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHYKVGGLPYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.96 g (17.07 mmol) of sodium hydroxide is added in small portions to a solution, cooled by a bath of ice-cold water, of 2 g (17.07 mmol) of 1H-indole and of 1.15 ml (51.22 mmol) of 1,4-dibromobutane in 80 ml of dimethylformamide. The bath is removed and stirring is continued at ambient temperature for 15 hours.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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